molecular formula C17H16N2O6 B12597504 5-Phenylethynyluridine CAS No. 649558-84-9

5-Phenylethynyluridine

Cat. No.: B12597504
CAS No.: 649558-84-9
M. Wt: 344.32 g/mol
InChI Key: YEFAYVNQPIXISW-IXYNUQLISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Phenylethynyluridine is a nucleoside analog of uracil, which is incorporated into RNA during active RNA synthesis. It is a novel alternative for bromo uridine to directly image spatially and temporally nascent global RNA transcription both in vitro and in vivo . This compound is particularly useful in the field of molecular biology for studying RNA synthesis and dynamics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenylethynyluridine typically involves the incorporation of an ethynyl group into the uridine molecule. One common method involves the use of a copper-catalyzed click chemistry reaction, where the ethynyl group is introduced via an alkyne-azide cycloaddition . The reaction conditions often include the use of copper(I) as a catalyst, and the reaction is carried out at room temperature for about 30 minutes .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent reaction conditions to ensure the consistency and quality of the final product. The compound is typically stored at low temperatures (≤–20°C) to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

5-Phenylethynyluridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can be used for further studies in molecular biology and chemistry .

Scientific Research Applications

5-Phenylethynyluridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Phenylethynyluridine is unique due to its ethynyl group, which allows for highly specific and sensitive detection of RNA through click chemistry. This makes it a valuable tool for studying RNA synthesis and dynamics in various biological systems .

Properties

CAS No.

649558-84-9

Molecular Formula

C17H16N2O6

Molecular Weight

344.32 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(2-phenylethynyl)pyrimidine-2,4-dione

InChI

InChI=1S/C17H16N2O6/c20-9-12-13(21)14(22)16(25-12)19-8-11(15(23)18-17(19)24)7-6-10-4-2-1-3-5-10/h1-5,8,12-14,16,20-22H,9H2,(H,18,23,24)/t12-,13-,14-,16-/m1/s1

InChI Key

YEFAYVNQPIXISW-IXYNUQLISA-N

Isomeric SMILES

C1=CC=C(C=C1)C#CC2=CN(C(=O)NC2=O)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CN(C(=O)NC2=O)C3C(C(C(O3)CO)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.